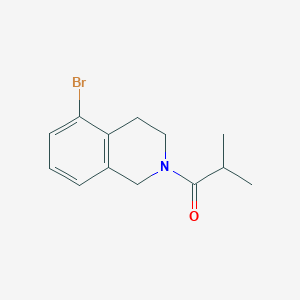

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-9(2)13(16)15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,9H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRKCPAANMPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one typically involves the following steps:

Bromination: The starting material, 3,4-dihydroisoquinoline, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding 5-amino derivative using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Oxidation Reactions: Oxidation of the compound can lead to the formation of the corresponding ketone or carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: 5-substituted isoquinoline derivatives.

Reduction: 5-amino-3,4-dihydroisoquinoline derivatives.

Oxidation: Ketone or carboxylic acid derivatives.

Scientific Research Applications

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the field of oncology and neurology[][4].

Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features:

- Core: The dihydroisoquinoline scaffold is common among analogs, but substitutions vary significantly: Bromine position: The target compound’s 5-bromo group contrasts with analogs like 4-(4-bromophenyl)butan-1-one (compound 13 in ), which has a para-bromophenyl substitution. Positional differences impact electronic distribution and steric bulk . Ketone group: The 2-methylpropan-1-one group introduces greater hydrophobicity compared to simpler ethanone derivatives (e.g., 1-(3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone in ) .

Physicochemical Properties

Notes:

Biological Activity

1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₂H₁₄BrNO

- Molecular Weight : 268.15 g/mol

- IUPAC Name : 1-(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : Studies indicate that compounds similar to this compound exhibit significant inhibition of AChE, an enzyme crucial for neurotransmitter regulation in the brain. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .

- Monoamine Oxidase (MAO) Inhibition : The compound may also act as an inhibitor of monoamine oxidases, enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can lead to increased levels of neurotransmitters like serotonin and dopamine, which are essential for mood regulation .

- Blood-Brain Barrier Penetration : Some derivatives containing the 3,4-dihydroisoquinoline core have demonstrated the ability to cross the blood-brain barrier (BBB), making them suitable candidates for treating central nervous system disorders .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of this compound and its analogs:

- Inhibition Potency : Compounds derived from 3,4-dihydroisoquinoline structures have shown IC₅₀ values ranging from 0.28 µM to 0.91 µM against AChE and MAO-B, indicating potent inhibitory effects .

In Vivo Studies

In vivo studies have further validated the safety and efficacy profiles of related compounds:

- Toxicity Assessment : Research indicates that certain derivatives exhibit low toxicity levels even at high doses (e.g., 2500 mg/kg in mice), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

- Alzheimer's Disease Models : In animal models of AD, compounds with similar structures have shown improvements in cognitive function and a reduction in amyloid plaque formation, a hallmark of AD pathology .

- Mood Disorders : Due to their MAO-inhibitory effects, these compounds are being explored for their potential antidepressant properties. Early results suggest they may enhance mood and alleviate symptoms associated with depression .

Data Summary Table

| Biological Activity | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|

| AChE Inhibition | AChE | 0.28 | Potent inhibitor relevant for AD treatment |

| MAO-B Inhibition | MAO-B | 0.91 | Potential antidepressant effects |

| BBB Penetration | N/A | N/A | Critical for CNS drug development |

| Toxicity | N/A | N/A | Low toxicity observed in vivo |

Q & A

Q. Methodological Approach :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

- Spectroscopy :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites .

Table 1 : Representative NMR Data for Analogous Compounds (CDCl₃, 400 MHz)

| Proton Environment | δ (ppm) | Correlation (HSQC/COSY) | Reference |

|---|---|---|---|

| Dihydroisoquinoline H-1 | 4.25–4.50 | Coupling with H-2 | |

| Bromoaryl H | 7.30–7.60 | Meta-coupling (J = 2.4 Hz) |

Advanced: How can structural modifications at position 5 (bromo) impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

- Bromo vs. Methoxy : Bromo at position 5 enhances electrophilicity, potentially increasing receptor binding affinity (e.g., sigma-2 receptors) compared to methoxy analogs .

- Positional Isomers : 5-Bromo derivatives show distinct cytotoxicity profiles (e.g., IC₅₀ = 1.2 µM in MCF-7 cells) vs. 7-bromo analogs (IC₅₀ = 3.8 µM) due to steric and electronic effects .

- Proposed Workflow :

Advanced: How to resolve contradictions in reported biological activities of dihydroisoquinoline derivatives?

Case Study : Conflicting data on sigma receptor modulation (agonist vs. antagonist effects):

- Root Cause : Variability in assay conditions (e.g., cell lines, ligand concentrations) and substituent regiochemistry .

- Resolution Strategies :

Advanced: What experimental design principles apply to optimizing this compound for in vivo studies?

Q. Key Considerations :

- Pharmacokinetics : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes; modify labile sites (e.g., methylpropanone to cyclopropyl ketone) .

- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG binding assays to rule out cardiotoxicity .

Table 2 : In Vivo Optimization Workflow

| Stage | Method | Objective |

|---|---|---|

| Lead Optimization | SAR-guided synthesis | Enhance potency (IC₅₀ < 1 µM) |

| ADME | Microsomal stability assay | t₁/₂ > 60 min |

| Safety | hERG patch-clamp | IC₅₀ > 30 µM |

Advanced: How can computational tools predict off-target interactions for this compound?

Q. Methodology :

- Molecular Docking : Screen against PubChem BioAssay databases to identify potential off-targets (e.g., kinase or GPCR binding) .

- Machine Learning : Train models on ChEMBL data to predict toxicity or secondary pharmacophores .

- Free Energy Calculations : Use MM-GBSA to rank binding affinities for prioritized targets .

Example : In silico screening of a 5-bromo analog predicted CD44 antagonism (ΔG = -9.8 kcal/mol), validated via SPR binding assays .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.